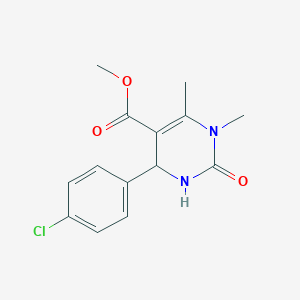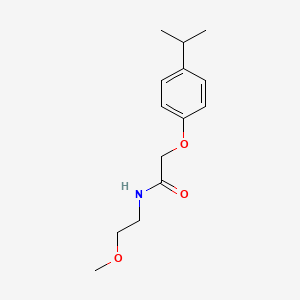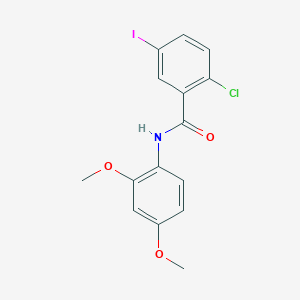
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BMN or NSC-71948, is a chemical compound that belongs to the family of dioxane derivatives. BMN has been found to have several potential applications in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for cancer research and treatment. However, one limitation of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its cytotoxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One potential direction is the modification of the compound to improve its efficacy and reduce its cytotoxicity. Another potential direction is the development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2-butyl-4-chloro-5-methyl-1,3-dioxane with 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then hydrolyzed to form 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Aplicaciones Científicas De Investigación
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several potential applications in scientific research, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-4-5-8-17(2)24-15(19)12(16(20)25-17)9-11-6-7-14(23-3)13(10-11)18(21)22/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQHQLFLRNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)



![N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5123493.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
